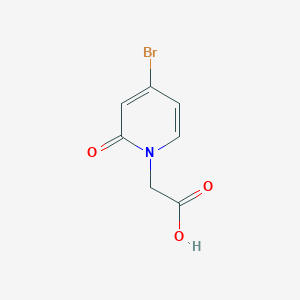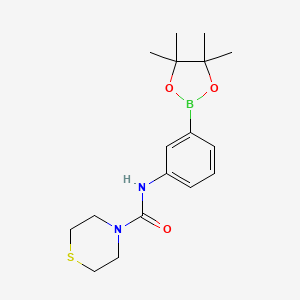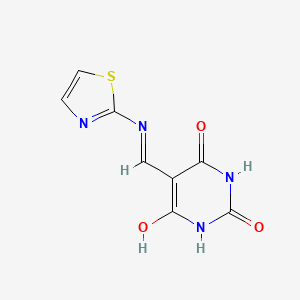
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of specific kinases that are involved in cell signaling pathways. By doing so, it disrupts the signaling pathways that are necessary for cancer cell growth and proliferation. This mechanism of action makes TAK-659 a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has significant biochemical and physiological effects on cancer cells. It has been found to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TAK-659 in lab experiments is that it is a highly specific inhibitor of certain kinases, which allows researchers to study the effects of inhibiting these kinases on cancer cell growth and proliferation. However, one limitation of using TAK-659 is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of focus is the development of new cancer therapies that target specific kinases, including BTK, FLT3, and JAK3. Another area of research is the study of TAK-659 in combination with other cancer drugs, to determine if it can enhance the effectiveness of these drugs. Additionally, further research is needed to determine the long-term safety and efficacy of TAK-659 in humans.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-bromoethylamine hydrobromide to form the intermediate compound. This intermediate is then reacted with 2-(thiophen-2-yl)pyridine-3-carboxaldehyde to form the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to be a potent inhibitor of various kinases, including BTK, FLT3, and JAK3. These kinases play important roles in cell signaling pathways that are involved in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-25-17-9-7-15(18(13-17)26-2)8-10-20(24)23-14-16-5-3-11-22-21(16)19-6-4-12-27-19/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYJZNACLHGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)

![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2516189.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2516191.png)

![4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide](/img/structure/B2516194.png)

![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)


![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)

